6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one
CAS No.: 2092719-22-5
Cat. No.: VC3187917
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one - 2092719-22-5](/images/structure/VC3187917.png)
Specification
CAS No. | 2092719-22-5 |
---|---|
Molecular Formula | C9H10N2O2 |
Molecular Weight | 178.19 g/mol |
IUPAC Name | 6-(2-aminoethyl)furo[2,3-c]pyridin-7-one |
Standard InChI | InChI=1S/C9H10N2O2/c10-3-5-11-4-1-7-2-6-13-8(7)9(11)12/h1-2,4,6H,3,5,10H2 |
Standard InChI Key | YKERGQZMYLPFLW-UHFFFAOYSA-N |
SMILES | C1=CN(C(=O)C2=C1C=CO2)CCN |
Canonical SMILES | C1=CN(C(=O)C2=C1C=CO2)CCN |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Classification
6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one is derived from the parent compound furo[2,3-c]pyridine-7(6H)-one (CAS: 84400-98-6), which consists of a furan ring fused to a pyridone ring . The parent compound has a molecular formula of C7H5NO2 and a molecular weight of 135.12 . The addition of the 2-aminoethyl substituent at the 6-position (the nitrogen of the pyridone ring) modifies this structure to create our target compound.
The structural modification introduces an aminoethyl chain that extends from the nitrogen atom, creating a compound with increased structural complexity and functional diversity. This structural arrangement places the compound within the broader class of N-substituted fused heterocycles, which have garnered significant attention in medicinal chemistry.
Physical and Chemical Properties
The physical and chemical properties of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one can be extrapolated based on its structural components. The parent furo[2,3-c]pyridine-7(6H)-one is characterized by its SMILES notation [nH]1ccc2c(c1=O)occ2 and InChIKey SHSNAKRNZGOTJL-UHFFFAOYSA-N .
Table 1: Predicted Physical and Chemical Properties of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one
Property | Value | Basis for Prediction |
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Molecular Formula | C9H10N2O2 | Addition of C2H5N to parent structure |
Molecular Weight | 178.19 g/mol | Calculated from molecular formula |
Appearance | Likely crystalline solid | Common for heterocyclic compounds |
Solubility | Enhanced water solubility compared to parent | Presence of primary amine group |
LogP | Lower than parent compound | Increased polarity from amine group |
Hydrogen Bond Donors | 2 (NH2 group) | Primary amine functionality |
Hydrogen Bond Acceptors | 3 (carbonyl oxygen, furan oxygen, amine nitrogen) | Based on functional groups present |
pKa of Primary Amine | Approximately 9-10 | Typical range for primary amines |
UV Absorption | Likely absorption in 270-320 nm range | Based on conjugated heterocyclic system |
Structural Comparison with Related Compounds
The structure of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one bears similarities to other biologically active heterocycles. The furo[2,3-c]pyridine core is structurally related to furo[2,3-c]quinolines, which have demonstrated selective Toll-like receptor 8 (TLR8) agonistic activity . The 6-(2-aminoethyl) substitution pattern is analogous to certain aminoethyl-substituted heterocycles that have been explored for their bioactive properties.
Synthesis and Preparation Methods
N-Alkylation Approach
One potentially viable method would involve the direct N-alkylation of furo[2,3-c]pyridine-7(6H)-one with an appropriate 2-aminoethyl precursor. This approach would be analogous to the reaction described for compound 2 with ethanolamine in dry toluene to afford a 6-hydroxyethyl derivative (6a) in related systems . For our target compound, a protected form of 2-aminoethyl halide would likely be required to prevent competitive reactions at the amine.
Cyclization-Based Approach
An alternative approach could involve the construction of the fused ring system with the aminoethyl substituent already in place. This might utilize a strategy similar to the tandem, one-pot Sonogashira coupling and intramolecular 5-endo-dig cyclization described for the synthesis of furo[2,3-c]quinolines . This approach would require appropriate precursors designed to incorporate the aminoethyl group at the desired position.
Table 2: Comparison of Potential Synthetic Approaches for 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one
Synthetic Method | Key Reagents | Advantages | Limitations | Predicted Yield |
---|---|---|---|---|
N-Alkylation | Furo[2,3-c]pyridine-7(6H)-one, N-protected 2-aminoethyl halide | Direct approach, fewer steps | Requires protection/deprotection, potential regioselectivity issues | Moderate (40-60%) |
Cyclization-based | Appropriately functionalized precursors for tandem coupling-cyclization | Better control of regiochemistry | More complex precursor synthesis required | Moderate to good (50-70%) |
Modification of 6-substituted derivative | 6-(2-hydroxyethyl)furo[2,3-c]pyridin-7(6H)-one or similar | Uses established chemistry | Multiple steps, potential functional group compatibility issues | Variable (30-60%) |
Synthetic Challenges and Considerations
The synthesis of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one presents several challenges that would need to be addressed:
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Protection of the primary amine: The amine functionality would likely require protection during various synthetic steps to prevent side reactions.
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Regioselectivity in N-alkylation: Ensuring selective alkylation at the desired nitrogen position may require careful optimization of reaction conditions.
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Purification considerations: The presence of both basic (amine) and potentially acidic (lactam) functionalities could complicate purification procedures.
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Scale-up challenges: Transition from laboratory to larger-scale synthesis might encounter issues related to heat transfer, mixing, and reaction kinetics.
Research Status and Analytical Considerations
Current State of Research
The development of N-substituted derivatives represents a logical extension of research on this core structure. Related compounds such as 6-hydroxyethyl and 6-aminoethyl derivatives of different heterocyclic systems have been investigated for various bioactivities .
Analytical Methods for Characterization
Table 4: Recommended Analytical Methods for Characterization of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one
Analytical Technique | Information Provided | Expected Key Findings |
---|---|---|
NMR Spectroscopy (1H, 13C) | Structural confirmation, purity assessment | Characteristic signals for aromatic protons, aminoethyl chain, and lactam NH |
Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | Molecular ion at m/z 178, characteristic fragmentation pattern |
FT-IR Spectroscopy | Functional group identification | Characteristic bands for NH2 (~3300-3500 cm-1), C=O (~1670 cm-1), and fused heterocyclic system |
UV-Visible Spectroscopy | Chromophore characterization | Absorption maxima related to the conjugated heterocyclic system |
X-ray Crystallography | Absolute structural confirmation | Bond lengths, angles, and three-dimensional arrangement |
HPLC | Purity assessment, retention behavior | Retention time under standardized conditions |
Future Research Directions
Structure Optimization Studies
Future research on 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one could focus on structural modifications to optimize specific properties:
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Variation of the aminoethyl chain length to explore structure-activity relationships
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Introduction of substituents on the aminoethyl chain to modify pharmacokinetic properties
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Exploration of alternative substituents at the 6-position to compare with the aminoethyl variant
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Investigation of substituents at other positions of the furo[2,3-c]pyridine core
Biological Evaluation Priorities
Comprehensive biological evaluation would be essential to understand the full potential of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one:
Table 5: Proposed Biological Evaluation Framework
Biological Assessment | Purpose | Expected Outcome |
---|---|---|
TLR Activation Profiling | Determine interaction with TLR7/8/9 | Selective receptor activation profile |
Cytokine Induction Assays | Measure immunomodulatory effects | Cytokine production pattern in immune cells |
Cellular Toxicity Screening | Assess safety profile | Therapeutic window estimation |
Binding Affinity Studies | Identify molecular targets | Kd/Ki values for relevant receptors |
In vivo Pharmacokinetics | Determine bioavailability and distribution | ADME parameters for compound |
Disease Model Testing | Evaluate efficacy in relevant models | Potential therapeutic applications |
Chemical Probe Development
The 2-aminoethyl functionality provides an excellent handle for developing chemical biology tools:
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Fluorescent probe development through conjugation to fluorophores
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Affinity-based probes for target identification
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Photoaffinity labeling derivatives for covalent target capture
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Biotinylated derivatives for pull-down experiments
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